

C14H14Cl2O2 stability testing and storage conditions

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Compound of Interest

Compound Name: C14H14Cl2O2

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Technical Support Center: C14H10Cl4 (Mitotane)

A Note on Chemical Formula: The chemical formula provided in the topic, **C14H14Cl2O2**, does not correspond to the widely researched adrenolytic agent, Mitotane. Based on the context of stability testing for a therapeutic agent, this guide will focus on Mitotane, which has the chemical formula C14H10Cl4. It is presumed that the provided formula was a typographical error.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability testing and storage conditions of Mitotane.

Frequently Asked Questions (FAQs)

Q1: What is Mitotane and what are its primary physicochemical properties?

Mitotane, also known as o,p'-DDD, is a derivative of the insecticide DDT and is the only drug approved for the treatment of advanced adrenocortical carcinoma.[1][2] It is a highly lipophilic molecule with very poor aqueous solubility, which presents challenges in its formulation and experimental handling.[3][4][5] It is an oral chemotherapy agent that is toxic to the cells of the adrenal cortex.[6]

Q2: What are the official storage conditions for Mitotane?

According to the United States Pharmacopeia (USP), Mitotane as a bulk substance and in tablet form should be preserved in tight, light-resistant containers.^[7]^[8] Commercially available preparations often recommend storage at controlled room temperature (25°C or 77°F).^[9] One supplier of the analytical standard recommends refrigeration at 2-8°C.^[2] For research purposes, solutions of Mitotane in solvents like DMSO are typically stored at -20°C or -80°C for long-term stability.^[10]

Q3: How does Mitotane metabolism affect its stability and activity in vitro?

Mitotane is metabolized in the liver and other tissues into two main metabolites: 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE).^[1]^[11] These metabolic transformations are crucial as they can influence the compound's activity and clearance. When conducting in vitro studies, it is important to consider that the observed effects may be due to the parent compound or its metabolites, especially in cell lines with metabolic capabilities.^[12]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Inconsistent or unexpected results in cell-based assays	Binding to serum proteins: Mitotane is highly lipophilic and can bind to albumin and other proteins in cell culture media, reducing its effective concentration.[13]	Conduct experiments in low-serum or serum-free media if possible. Alternatively, perform dose-response curves with and without serum to quantify the impact.
Cell line variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to Mitotane.[14][15]	Use a consistent cell line and passage number for all experiments. Characterize the sensitivity of your specific cell line to Mitotane.	
Precipitation of Mitotane in aqueous buffers	Poor aqueous solubility: Mitotane has very low solubility in water (approximately 0.1 mg/L).[3][4][5]	Prepare stock solutions in an appropriate organic solvent such as DMSO.[2] When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and compatible with your experimental system. Use vortexing or sonication to aid dissolution, but be observant for any precipitation.
Degradation of Mitotane during storage or experiments	pH instability: Mitotane is susceptible to degradation under basic conditions.[16]	Maintain solutions at a neutral or slightly acidic pH. Avoid alkaline buffers.
Photodegradation: As per USP guidelines, Mitotane should be protected from light, suggesting potential photosensitivity.[7][8]	Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. Minimize exposure to light during experimental procedures.	
Difficulty achieving therapeutic concentrations in animal	Low bioavailability: The oral bioavailability of Mitotane is	Administer Mitotane with a high-fat meal or vehicle, as fats

studies

low and variable, often due to its poor solubility.[3][5]

can enhance its absorption.[6]
[17] Consider alternative formulation strategies if consistent plasma levels are critical.

Stability Testing

Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the known degradation behavior of Mitotane under various stress conditions.

Stress Condition	Observation
Acidic Hydrolysis	Generally stable.
Basic Hydrolysis	Considerable degradation occurs.[16]
Oxidative Degradation	Generally stable.[16]
Thermal Degradation	Generally stable under standard conditions.[16]
Photodegradation	Potential for degradation; requires protection from light.[7][8]

Stability in Solution

Solvent/Matrix	Storage Condition	Duration	Stability	Reference
Plasma	-20°C	4 weeks	Stable	[8]
Plasma	≤4°C	28 days	Stable	[11]
Plasma	25°C (Room Temp)	14-28 days	Unstable at 40 µg/mL	[11]
Diluent (Acetonitrile/Buffer)	Not specified	48 hours	Stable	[16]

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of Mitotane. The following is a generalized protocol based on published methods.[7][16]

1. Chromatographic Conditions:

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an acidic buffer and acetonitrile (e.g., 25:75, v/v). The buffer can be 10 mM potassium dihydrogen orthophosphate adjusted to pH 2.5 with orthophosphoric acid.[16]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 230 nm.[16]
- Column Temperature: 35°C.[7]

2. Preparation of Solutions:

- **Standard Stock Solution:** Accurately weigh and dissolve Mitotane reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
- **Sample Solution:** Prepare samples from the stability study (e.g., stressed samples, samples stored under different conditions) by dissolving them in the mobile phase or a suitable solvent to a known concentration.

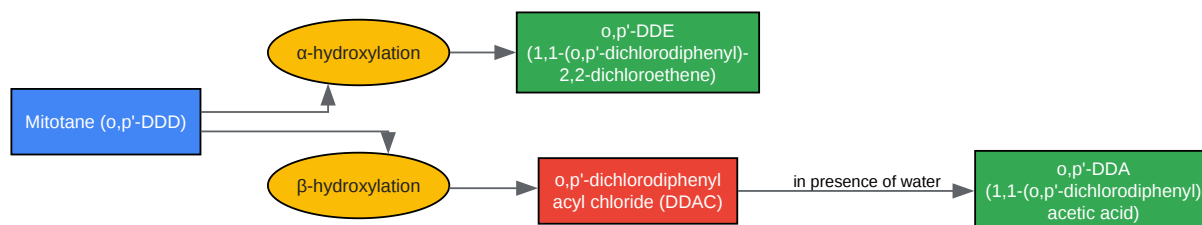
3. Forced Degradation Study Protocol:

- **Acid Hydrolysis:** Treat Mitotane solution with an acid (e.g., 0.1 N HCl) and heat.
- **Base Hydrolysis:** Treat Mitotane solution with a base (e.g., 0.1 N NaOH) at room temperature.[\[16\]](#)
- **Oxidative Degradation:** Treat Mitotane solution with an oxidizing agent (e.g., 3% H₂O₂).
- **Thermal Degradation:** Expose solid Mitotane to dry heat (e.g., 60°C).
- **Photodegradation:** Expose Mitotane solution and solid to UV and visible light as per ICH Q1B guidelines.[\[18\]](#)

4. Analysis:

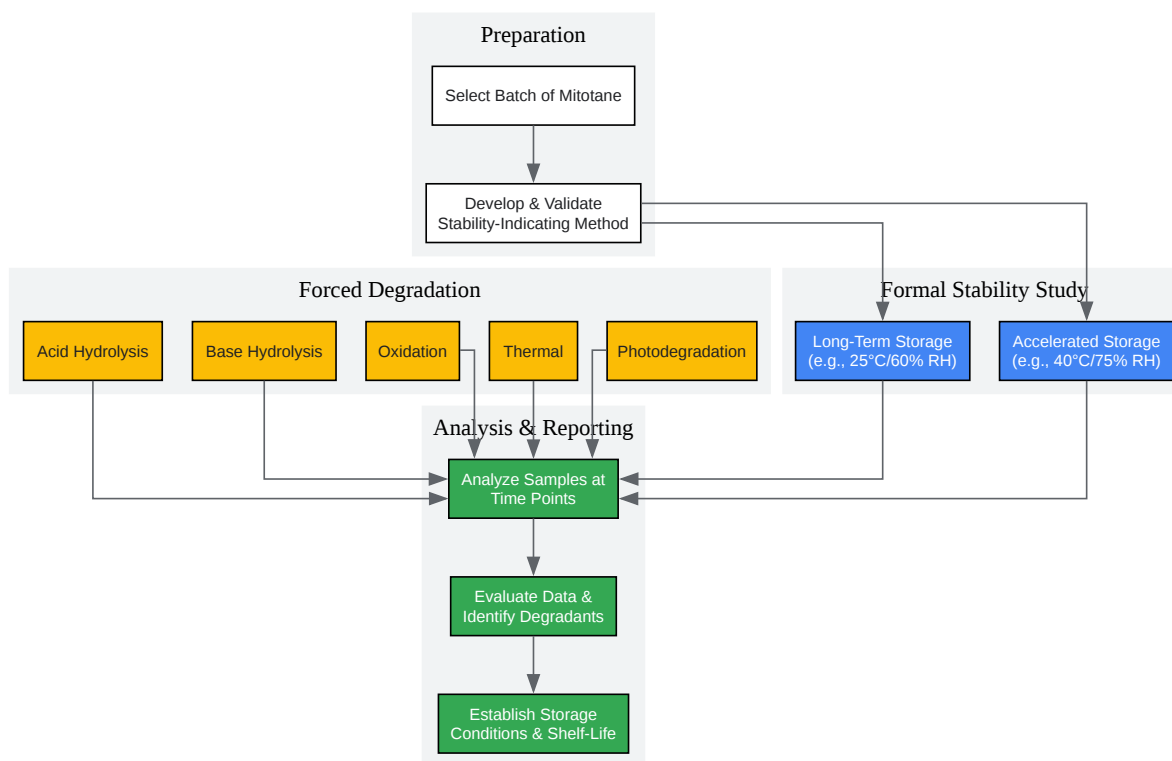
- Inject the prepared standard and sample solutions into the HPLC system.
- Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of Mitotane.
- The method is considered stability-indicating if the degradation products are well-resolved from the parent Mitotane peak.

Visualizations



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Metabolic pathway of Mitotane.



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Workflow for a Mitotane stability study.

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